molecular formula C18H12FN3OS B6582893 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850930-45-9

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No. B6582893
CAS RN: 850930-45-9
M. Wt: 337.4 g/mol
InChI Key: DZAHJMABSSUKQS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have received significant attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound you mentioned, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives .

Scientific Research Applications

Anticancer Research

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The compound’s structure allows it to interact with cellular targets involved in cancer progression, such as kinases and other signaling molecules. Studies have demonstrated its efficacy in reducing tumor growth and inducing apoptosis in various cancer models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Its unique chemical structure enables it to disrupt bacterial cell walls and inhibit the growth of various bacterial strains. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Applications

The anti-inflammatory potential of 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been explored in several studies. The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neurological Disorders

Research has also focused on the application of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neural receptors suggests potential use in managing conditions like Alzheimer’s disease and epilepsy. Studies have shown that it can modulate neurotransmitter levels and reduce neuroinflammation .

Drug Development and Synthesis

Finally, this compound serves as a valuable scaffold in drug development and synthesis. Its versatile structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. Researchers continue to explore its potential in creating novel drugs for various medical conditions.

Synthesis and therapeutic potential of imidazole containing compounds Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by Multicomponent Condensation Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl … - MDPI organofluorine compound (CHEBI:37143) - EMBL-EBI

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow obtaining the target products in one synthetic stage with high yields is an urgent task . This could be a potential future direction for research involving “3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide”.

properties

IUPAC Name

3-fluoro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-6-3-5-12(11-13)18(23)21-17-16(14-7-4-10-24-14)20-15-8-1-2-9-22(15)17/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHJMABSSUKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

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